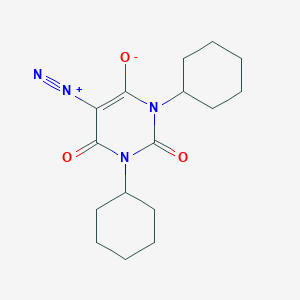
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate typically involves the reaction of 1,3-dicyclohexylurea with nitrous acid under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which is then stabilized by the dioxo-tetrahydropyrimidin-4-olate structure. The reaction conditions often require low temperatures and an acidic environment to ensure the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, reduced amines, and various oxidized derivatives. The specific products depend on the reagents and conditions used in the reactions.
科学的研究の応用
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate involves its diazonium group, which can interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules or the formation of new chemical entities. The pathways involved include nucleophilic substitution and electron transfer processes.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate
- 1-deoxy-1-[(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino]-D-ribitol
- 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is unique due to its specific diazonium group and dioxo-tetrahydropyrimidin-4-olate structure, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
特性
CAS番号 |
116418-82-7 |
|---|---|
分子式 |
C16H22N4O3 |
分子量 |
318.37 g/mol |
IUPAC名 |
1,3-dicyclohexyl-5-diazonio-2,6-dioxopyrimidin-4-olate |
InChI |
InChI=1S/C16H22N4O3/c17-18-13-14(21)19(11-7-3-1-4-8-11)16(23)20(15(13)22)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChIキー |
NQYOXPXTHYGCNA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)[N+]#N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


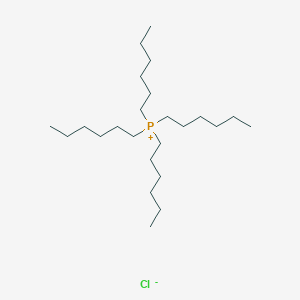
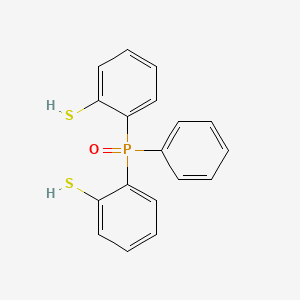
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
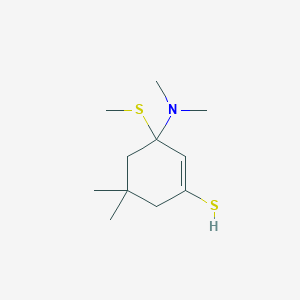
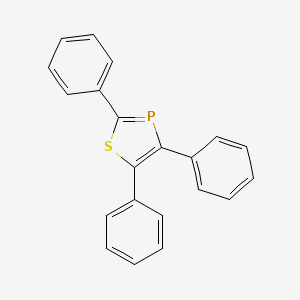
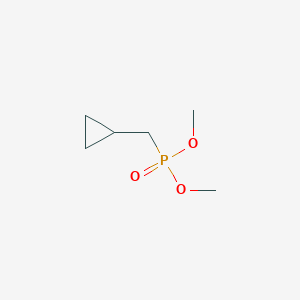
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
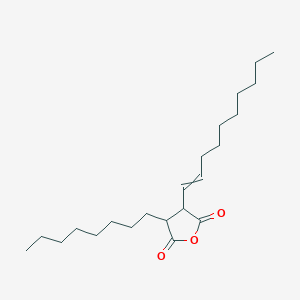
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
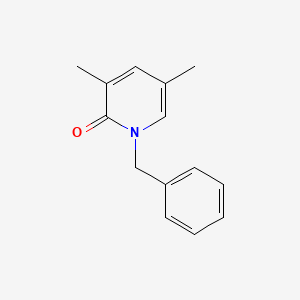
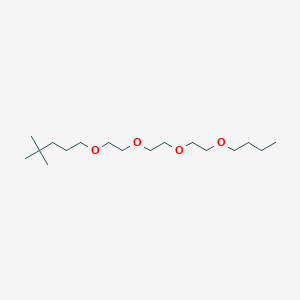
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)

